molecular formula C13H24N2O4 B8189907 (tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate

(tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate

Cat. No.: B8189907
M. Wt: 272.34 g/mol
InChI Key: CVMRVIPMDLABQQ-VHSXEESVSA-N
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Description

(tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate: is an organic compound that is commonly used in various chemical and pharmaceutical applications. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and reactivity in synthetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate typically involves the esterification of 1-Boc-5-amino-piperidine-2-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various synthetic pathways .

Biology: In biological research, (tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate is used in the synthesis of peptides and other biologically active molecules. Its ability to protect the amino group during synthesis is crucial for the selective modification of peptides .

Medicine: The compound is explored for its potential therapeutic applications, including the development of new drugs and treatment strategies. Its derivatives may exhibit pharmacological activities that are beneficial in treating various diseases .

Industry: In the industrial sector, the compound is used in the production of fine chemicals and advanced materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers and specialty chemicals .

Mechanism of Action

The mechanism by which (tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate exerts its effects is primarily related to its role as a protecting group in synthetic chemistry. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in further reactions, enabling the formation of desired products .

Comparison with Similar Compounds

Uniqueness: (tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. The presence of the Boc group at the 5-amino position allows for selective reactions and functionalization, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)10-7-6-9(14)8-15(10)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMRVIPMDLABQQ-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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